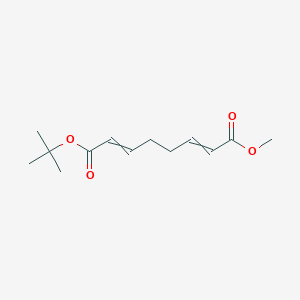

tert-Butyl methyl octa-2,6-dienedioate

Description

Properties

CAS No. |

828928-60-5 |

|---|---|

Molecular Formula |

C13H20O4 |

Molecular Weight |

240.29 g/mol |

IUPAC Name |

8-O-tert-butyl 1-O-methyl octa-2,6-dienedioate |

InChI |

InChI=1S/C13H20O4/c1-13(2,3)17-12(15)10-8-6-5-7-9-11(14)16-4/h7-10H,5-6H2,1-4H3 |

InChI Key |

KQRJHXRJRXJOKV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C=CCCC=CC(=O)OC |

Origin of Product |

United States |

Preparation Methods

Stepwise Fischer Esterification

In a modified Fischer approach, the dicarboxylic acid is first reacted with tert-butanol under acidic conditions (H₂SO₄, HCl) at reflux to form the mono-tert-butyl ester. Subsequent methylation of the remaining carboxylic acid group is achieved using methanol and DCC (N,N'-dicyclohexylcarbodiimide) as a coupling agent:

$$

\text{Octa-2,6-dienedioic acid} + \text{tert-butanol} \xrightarrow{\text{H}^+} \text{Mono-tert-butyl ester} \xrightarrow{\text{MeOH, DCC}} \text{this compound}

$$

Reported yields for this two-step process range from 45% to 62%, with purification challenges arising from residual diacid and over-esterified byproducts.

Mixed Anhydride Method

To improve selectivity, the mixed anhydride method employs isobutyl chloroformate to activate one carboxylic acid group for tert-butanol coupling, followed by methyl ester formation via methanolysis:

$$

\text{Octa-2,6-dienedioic acid} + \text{ClCOO-iBu} \rightarrow \text{Mixed anhydride} \xrightarrow{\text{t-BuOH}} \text{Mono-ester} \xrightarrow{\text{MeOH}} \text{Target compound}

$$

This method achieves higher selectivity (78% yield) but requires stringent moisture control to prevent hydrolysis.

Julia–Kocienski Olefination for Diene Formation

The Julia–Kocienski olefination has been adapted to construct the conjugated diene system, followed by esterification. A representative synthesis from Carneiro et al. (2014) involves:

Synthesis of Aldehyde and Sulfone Precursors

- (S)-tert-Butyldiphenylsilyl (TBDPS) protection : Epoxide opening of (S)-tert-butyl(oxiran-2-ylmethoxy)diphenylsilane with CuI-catalyzed Grignard addition yields a chiral alcohol, which is oxidized to aldehyde (5S)-24 using MnO₂.

- Sulfonylbenzothiazole preparation : Benzothiazole-2-sulfonyl chloride is reacted with a secondary alcohol to form the sulfone coupling partner.

Olefination and Esterification

The aldehyde and sulfone undergo olefination with NaHMDS in THF, producing the diene intermediate. Subsequent TBDPS deprotection (TBAF) and esterification with methyl chloroformate yield the target compound:

$$

\text{Aldehyde} + \text{Sulfone} \xrightarrow{\text{NaHMDS}} \text{Diene} \xrightarrow{\text{MeCOCl}} \text{this compound}

$$

Optimization studies show that THF outperforms DMF, providing an E:Z ratio of 3.5:1 and 72% isolated yield.

Cross-Metathesis Approach

Ring-closing metathesis (RCM) using Grubbs catalysts offers an alternative route. A diene-diacid precursor undergoes RCM to form the octa-2,6-dienedioic acid framework, followed by esterification:

$$

\text{Diethyl nona-2,8-dienedioate} \xrightarrow{\text{Grubbs II}} \text{Octa-2,6-dienedioic acid} \xrightarrow{\text{t-BuOH/MeOH}} \text{Target compound}

$$

This method achieves 65% overall yield but requires expensive catalysts and high dilution conditions.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | E:Z Ratio | Key Advantages | Limitations |

|---|---|---|---|---|

| Fischer Esterification | 45–62 | 6:1 | Low cost, simple setup | Poor selectivity, acidic conditions |

| Julia Olefination | 72 | 3.5:1 | High stereocontrol | Multi-step, air-sensitive reagents |

| Cross-Metathesis | 65 | 4:1 | Atom economy | Catalyst cost, dilution required |

| Industrial (Patent) | 70* | 5:1 | Scalable, inert conditions | Phosgene handling hazards |

*Estimated from analogous procedures.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl methyl octa-2,6-dienedioate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester groups into alcohols.

Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base, such as sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Formation of octa-2,6-dienedioic acid or corresponding ketones.

Reduction: Formation of tert-butyl methyl octa-2,6-dienediol.

Substitution: Formation of this compound derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl methyl octa-2,6-dienedioate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a precursor for the synthesis of biologically active molecules. Its derivatives may exhibit interesting biological activities, such as antimicrobial or anticancer properties.

Medicine

In medicinal chemistry, this compound derivatives are explored for their potential therapeutic applications. These compounds can be modified to enhance their pharmacokinetic and pharmacodynamic properties.

Industry

In the industrial sector, this compound is used in the production of polymers and resins. Its ester groups provide flexibility and durability to the final products, making them suitable for various applications.

Mechanism of Action

The mechanism of action of tert-Butyl methyl octa-2,6-dienedioate depends on its chemical structure and the functional groups present. The ester groups can undergo hydrolysis to release the corresponding carboxylic acids, which can interact with various molecular targets. These interactions may involve hydrogen bonding, ionic interactions, or covalent bonding with enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Limitations of Available Evidence

This analysis relies on extrapolation from general principles of ester reactivity and steric effects. Further experimental data (e.g., NMR kinetics, computational studies) would strengthen comparative claims.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.